
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene is a brominated organic compound characterized by its long carbon chain and multiple double bonds. This compound is of interest due to its unique structure, which includes a bromine atom attached to a nonadecane backbone with four conjugated double bonds in specific configurations (Z and E).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene typically involves the bromination of a suitable precursor. One common method is the addition of bromine to a nonadecane derivative with pre-existing double bonds. The reaction conditions often include:
Solvent: Non-polar solvents like dichloromethane or chloroform.
Temperature: Controlled temperatures, usually around room temperature to slightly elevated temperatures.
Catalysts: Sometimes, catalysts like iron(III) bromide can be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The double bonds can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., chlorine, bromine) in non-polar solvents, hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with catalysts like palladium or platinum.
Major Products
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Addition: Formation of dihalides or hydrogenated products.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated alkanes.
Aplicaciones Científicas De Investigación
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene involves its interaction with molecular targets through its bromine atom and double bonds. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, while the double bonds can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid: A similar compound with additional double bonds and a carboxylic acid group.
(4Z,7E,10E,13E,16E,18E)-docosa-4,7,10,13,16,18-hexaenoate: An ester derivative with a similar structure but different functional groups.
Uniqueness
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene is unique due to its specific bromination and the arrangement of double bonds. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C19H31Br |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(4Z,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene |
InChI |
InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15- |
Clave InChI |
CKJOMAVHOLGUBD-LIJGZOPESA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/C/C=C/C/C=C\CCCBr |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
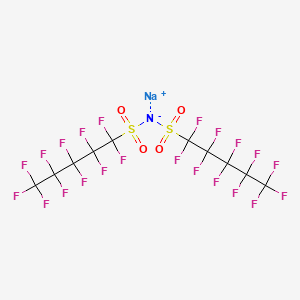

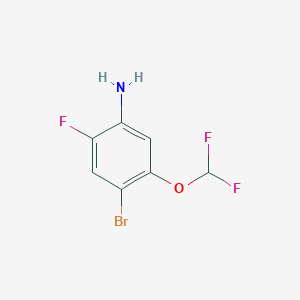

![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)


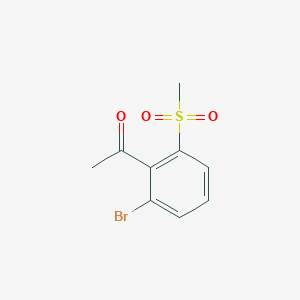
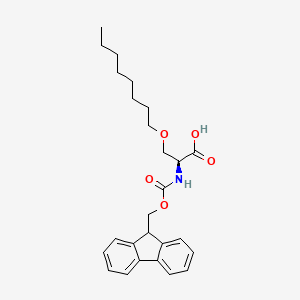
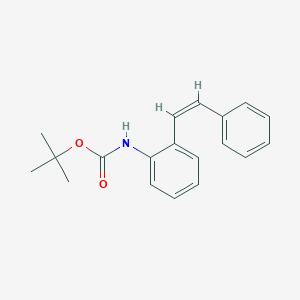
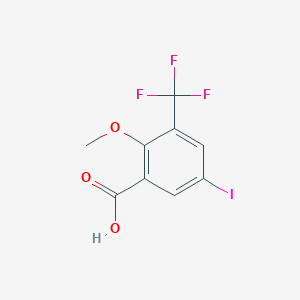
![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
